Benzothiazolyl pyrimidine carboxamide
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Overview
Description
Benzothiazolyl pyrimidine carboxamide is a heterocyclic compound that combines the structural features of benzothiazole and pyrimidine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzothiazolyl pyrimidine carboxamide can be achieved through various synthetic pathways. Common methods include:
Diazo-coupling: This involves the reaction of diazonium salts with benzothiazole derivatives.
Knoevenagel Condensation: This method involves the condensation of benzothiazole aldehydes with active methylene compounds.
Biginelli Reaction: A multi-component reaction involving benzothiazole, urea, and β-keto esters
Industrial Production Methods: Industrial production often employs microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction times. These methods are favored for their efficiency and scalability .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of benzothiazole react with nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated benzothiazole derivatives, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include various substituted benzothiazolyl pyrimidine carboxamides, which exhibit different biological activities depending on the substituents .
Scientific Research Applications
Benzothiazolyl pyrimidine carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its role in inhibiting key biological processes, such as enzyme activity and protein-protein interactions.
Medicine: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Mechanism of Action
The mechanism of action of benzothiazolyl pyrimidine carboxamide involves its interaction with specific molecular targets:
Molecular Targets: It targets enzymes and proteins involved in critical biological processes.
Pathways Involved: The compound interferes with pathways related to viral replication, cell proliferation, and microbial growth.
Comparison with Similar Compounds
Benzothiazole Derivatives: These include compounds like 2-aminobenzothiazole and benzothiazolyl guanidine, which also exhibit significant biological activities.
Pyrimidine Derivatives: Compounds such as pyrimidine-based 2-aminobenzothiazole derivatives are known for their anticancer properties.
Uniqueness: Benzothiazolyl pyrimidine carboxamide stands out due to its combined structural features, which confer unique biological activities not observed in simpler benzothiazole or pyrimidine derivatives. Its ability to inhibit specific molecular targets, such as HIV-1 Pr55Gag, highlights its potential as a versatile therapeutic agent .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)pyrimidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4OS/c17-11(10-13-6-3-7-14-10)16-12-15-8-4-1-2-5-9(8)18-12/h1-7H,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZIYMCSAJCTRFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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